C24H16BrFN4O3S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

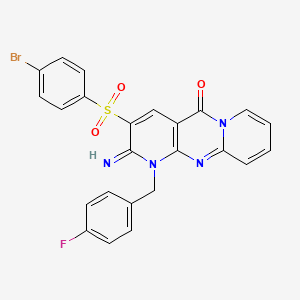

The compound with the molecular formula C24H16BrFN4O3S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16BrFN4O3S typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include:

Nucleophilic Substitution Reactions: These reactions often involve the substitution of a halogen atom with a nucleophile.

Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

Coupling Reactions: These reactions are used to form carbon-carbon bonds between different molecular fragments.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Used for large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

C24H16BrFN4O3S: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

C24H16BrFN4O3S: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of C24H16BrFN4O3S involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

C24H16BrFN4O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

C24H16BrFN4O3: Lacks the sulfur atom, which may affect its chemical properties and biological activity.

C24H16BrFN4O2S: Lacks one oxygen atom, potentially altering its reactivity and applications.

C24H16BrFN4O3S2: Contains an additional sulfur atom, which may enhance its activity in certain reactions.

Biological Activity

C24H16BrFN4O3S is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into various studies exploring its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Carbon (C) : 24

- Hydrogen (H) : 16

- Bromine (Br) : 1

- Fluorine (F) : 1

- Nitrogen (N) : 4

- Oxygen (O) : 3

- Sulfur (S) : 1

This diverse composition contributes to its multifaceted biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 to 20 mg/mL against tested strains, indicating strong antibacterial potential, particularly with acetone and ethyl acetate extracts .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with tyrosyl-tRNA synthetase, a critical enzyme in bacterial protein biosynthesis. This interaction may disrupt protein synthesis, leading to bacterial cell death .

Antioxidant Activity

In addition to its antimicrobial properties, this compound demonstrates significant antioxidant activity. The compound's ability to scavenge free radicals has been evaluated using various assays.

Assay Results:

- DPPH Assay : The compound's DPPH scavenging activity was assessed with concentrations ranging from 0.50 to 8 mg/mL. The IC50 value was determined, indicating the concentration required for a 50% reduction in DPPH radical concentration .

- ABTS Assay : Similar experiments using the ABTS radical scavenging method confirmed the compound's antioxidant capabilities, reinforcing its potential as a natural antioxidant agent .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound through various methodologies:

- Study on Antimicrobial Activity :

- Fluorobenzimidazole Derivatives :

- Phytochemical Analysis :

Summary Table of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against multiple bacterial strains |

| Antioxidant | DPPH and ABTS Assays | Significant free radical scavenging capability |

| Molecular Docking | Interaction Studies | Binding affinity with tyrosyl-tRNA synthetase |

Properties

Molecular Formula |

C24H16BrFN4O3S |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

5-(4-bromophenyl)sulfonyl-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

InChI |

InChI=1S/C24H16BrFN4O3S/c25-16-6-10-18(11-7-16)34(32,33)20-13-19-23(28-21-3-1-2-12-29(21)24(19)31)30(22(20)27)14-15-4-8-17(26)9-5-15/h1-13,27H,14H2 |

InChI Key |

FCFAHWRWUXKORC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)N2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.